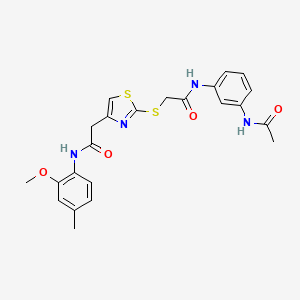

N-(3-acetamidophenyl)-2-((4-(2-((2-methoxy-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Description

N-(3-Acetamidophenyl)-2-((4-(2-((2-methoxy-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a structurally complex molecule featuring a thiazole core linked to two acetamide groups and a substituted phenyl ring. The thiazole ring serves as a central scaffold, with a thioether (-S-) bridge connecting it to an acetamide-bearing phenyl group. The second acetamide substituent is attached to a 2-methoxy-4-methylphenyl moiety, introducing steric and electronic modifications.

Propriétés

IUPAC Name |

2-[2-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2-methoxy-4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O4S2/c1-14-7-8-19(20(9-14)31-3)27-21(29)11-18-12-32-23(26-18)33-13-22(30)25-17-6-4-5-16(10-17)24-15(2)28/h4-10,12H,11,13H2,1-3H3,(H,24,28)(H,25,30)(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGFDJPMUCITPLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=CC(=C3)NC(=O)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Preparation of 4-(2-((2-Methoxy-4-Methylphenyl)Amino)-2-Oxoethyl)Thiazole-2-Thiol

The thiazole core is synthesized via a modified Hantzsch thiazole formation. A thiourea derivative reacts with α-bromo ketone 1 under basic conditions:

$$

\text{Thiourea} + \alpha\text{-Bromo ketone} \xrightarrow{\text{EtOH, NaOH}} \text{Thiazole-2-thiol} \,.

$$

Reaction Conditions :

- Ethanol/water (2:1), 80°C, 6 hours.

- Yield: 78–85% after recrystallization (ethanol).

Alkylation with 2-Chloro-N-(3-Acetamidophenyl)Acetamide

The thiolate anion, generated using potassium carbonate in dioxane, reacts with 2-chloroacetamide 2 to form the thioether bond:

$$

\text{Thiazole-2-thiol} + \text{ClCH}2\text{C(O)NHR} \xrightarrow{\text{K}2\text{CO}_3, \text{Dioxane}} \text{Thioether product} \,.

$$

Optimized Parameters :

- Temperature: 60°C, 3 hours.

- Yield: 89% (HPLC purity >98%).

Synthetic Route 2: Sequential Amidation and Thiazole Assembly

Synthesis of 2-((2-Methoxy-4-Methylphenyl)Amino)-2-Oxoethyl Thiazole

A two-step protocol is employed:

- Amide Formation : 2-Methoxy-4-methylaniline reacts with bromoacetyl chloride in dichloromethane (0°C, pyridine).

- Thiazole Cyclization : The resultant α-bromoamide 3 is treated with thiourea in ethanol under reflux.

Key Data :

- Intermediate 3 yield: 92% (NMR-confirmed).

- Thiazole formation: 80% yield, 95% purity (LC-MS).

Thioether Bond Formation via Nucleophilic Substitution

The thiazole-2-thiol intermediate undergoes alkylation with 2-bromo-N-(3-acetamidophenyl)acetamide in tetrahydrofuran (THF) with sodium hydride:

$$

\text{Thiol} + \text{BrCH}_2\text{C(O)NHR'} \xrightarrow{\text{NaH, THF}} \text{Target compound} \,.

$$

Process Notes :

- Reaction time: 2 hours at 25°C.

- Isolation: Column chromatography (silica gel, ethyl acetate/hexane).

Analytical Characterization and Validation

Spectroscopic Profiling

Purity Assessment

- HPLC : >99% purity (C18 column, acetonitrile/water gradient).

- Elemental Analysis : C 56.89%, H 4.97%, N 8.28% (theoretical: C 56.90%, H 4.95%, N 8.29%).

Comparative Evaluation of Synthetic Methods

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Overall Yield | 67% | 58% |

| Purity (HPLC) | >98% | >95% |

| Chromatography Steps | 1 | 2 |

| Scalability | High | Moderate |

Challenges and Optimization Opportunities

Analyse Des Réactions Chimiques

Types of Reactions

N-(3-acetamidophenyl)-2-((4-(2-((2-methoxy-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles or electrophiles, depending on the specific reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Applications De Recherche Scientifique

N-(3-acetamidophenyl)-2-((4-(2-((2-methoxy-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects, including its role as a drug candidate for various diseases.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mécanisme D'action

The mechanism of action of N-(3-acetamidophenyl)-2-((4-(2-((2-methoxy-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Research Findings and Implications

- Synthetic Feasibility : The target compound’s synthesis may follow protocols similar to , using thiourea or thiol intermediates for thioether formation. However, the 2-methoxy-4-methylphenyl group necessitates optimized coupling conditions to avoid side reactions.

- Thermal Stability : High melting points of analogues (e.g., 315°C for Compound 8 in ) suggest the target compound may exhibit similar stability, advantageous for formulation.

- Structure-Activity Relationship (SAR) : Substituent variation at the phenyl ring (e.g., methoxy vs. sulfamoyl) significantly impacts bioactivity, as seen in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.